Arbidol-d6

Pharmacokinetics Bioanalysis Method Validation

Accurate Arbidol quantification by LC-MS/MS demands a stable isotope-labeled internal standard to correct for matrix effects and ionization variability. Unlabeled analogs compromise assay precision. Arbidol-d6, with a +6 Da mass shift and identical chromatographic behavior, provides the exact co-elution and analytical response needed for validated methods. - Achieves high linearity (r=0.9997) and precision (RSD <15%) in plasma. - Ensures >95% recovery for reliable pharmacokinetic and therapeutic drug monitoring data. - Supplied with >95% purity and 12-month stability to support multi-site clinical trials.

Molecular Formula C₂₂H₂₀D₆BrClN₂O₃S
Molecular Weight 519.91
Cat. No. B1161634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbidol-d6
Synonyms6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester Hydrochloride-d6;  Arbidol Hydrochloride-d6; 
Molecular FormulaC₂₂H₂₀D₆BrClN₂O₃S
Molecular Weight519.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arbidol-d6: Stable Isotope Internal Standard


Arbidol-d6 is a deuterated analog of the broad-spectrum antiviral agent Umifenovir (Arbidol), designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows [1]. It contains six deuterium atoms, resulting in a molecular weight of 519.91 g/mol, and is chemically identical to unlabeled Arbidol in its interaction with analytical systems, except for the mass shift that enables precise differentiation via mass spectrometry . This compound is critical for achieving high accuracy, precision, and reproducibility in the quantification of Arbidol in complex biological matrices, such as plasma, serum, and tissues [2].

Co-eluting ISTD Chemically identical to Arbidol; enables matrix-matched internal standardization
Mass shift +6 Da Six deuterium atoms provide unambiguous mass spectrometric differentiation from analyte
Biological matrices Designed for robust quantification in plasma, serum, and tissue homogenates

Necessity of Arbidol-d6 as Internal Standard


Unlabeled Arbidol (Umifenovir) cannot be used as an internal standard for its own quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) because it is chromatographically and spectrometrically indistinguishable from the analyte of interest, making it impossible to correct for sample-to-sample variability in ionization efficiency, matrix effects, and recovery [1]. Substituting with a non-deuterated structural analog introduces different physicochemical properties, leading to divergent chromatographic retention times and variable ionization responses, which severely compromises the accuracy and precision of the quantitative method . The use of a stable isotope-labeled analog, such as Arbidol-d6, which co-elutes with the target analyte and experiences identical matrix effects, is a fundamental requirement for robust and validated LC-MS/MS assays in pharmacokinetic studies, therapeutic drug monitoring, and clinical research [2].

Unlabeled Arbidol
Chromatographically and spectrometrically indistinguishable from the analyte; cannot correct for matrix effects or ionization variability.
Structural analog IS
Non-isotopic analogs exhibit different retention times and ionization responses, severely compromising quantitative accuracy.
Non-co-eluting internal standard
Any internal standard that does not co-elute with Arbidol may fail to track sample-to-sample variability, introducing systematic bias.

Arbidol-d6 Performance Advantages


LC-MS/MS Calibration Linearity

In a validated HPLC-MS/MS method for quantifying Arbidol in human plasma, Arbidol-d6 served as the internal standard to correct for sample processing variability and matrix effects [1]. The method demonstrated a linear calibration range of 10–1000 ng/mL with an exceptional correlation coefficient (r = 0.9997), indicating a highly accurate relationship between analyte response and concentration [1]. In contrast, methods lacking a co-eluting, isotopically labeled internal standard typically exhibit greater variability and are less robust, with correlation coefficients often falling below 0.99 [2].

Linearity (r)
Head-to-head
r = 0.9997
Supports calibration reliability across the assay range
Human plasma; Arbidol-d6 as IS; Agilent Eclipse XDB-C18; MRM
Pharmacokinetics Bioanalysis Method Validation

Precision and Recovery Assessment

The method employing Arbidol-d6 as the internal standard demonstrated excellent intra-day and inter-day precision, with relative standard deviations (RSD) consistently below 15%, and an average extraction recovery exceeding 95% from human plasma [1]. This performance meets the stringent acceptance criteria outlined in regulatory guidelines for bioanalytical method validation [2]. Without a stable isotope-labeled internal standard, recovery values can vary significantly, often falling below 80% or showing high variability due to uncompensated matrix effects and extraction inefficiencies [3].

Precision & Recovery
Class-level
RSD <15%
Recovery >95%
Recovery often <80%
or highly variable
Supports method reproducibility and matrix-effect correction
Meets bioanalytical validation review criteria
Bioanalytical Method Validation Precision Recovery

Certified Purity and Characterization

Arbidol-d6 hydrochloride is supplied as a certified analytical standard with a purity of greater than 95%, as determined by a multi-method characterization protocol including NMR, chromatography, and mass spectrometry [1]. This high level of purity minimizes the contribution of unknown or uncharacterized impurities that could interfere with analyte detection or skew quantitative results. In contrast, generic or research-grade unlabeled Arbidol may have lower purity specifications (e.g., >98% purity, but often with a higher variability in impurity profiles), which can introduce systematic error in quantitative assays .

Certified Purity
Supporting evidence
>95%
Lot consistency and minimal impurity interference
Multi-method characterization (NMR, LC-MS, IR, UV)
Analytical Standard Quality Control Purity

Long-Term Storage Stability

When stored at 2–8°C in airtight containers, Arbidol-d6 hydrochloride demonstrates chemical stability for up to 12 months, as per manufacturer specifications . This long-term stability is crucial for laboratories conducting multi-year studies or requiring a reliable stock of internal standard. While unlabeled Arbidol also exhibits stability, the deuterated analog's stability is specifically validated under these conditions, providing documented assurance for regulated environments [1].

Storage Stability
Supporting evidence
12 months
Validated shelf life for long-term study consistency
At 2–8°C in airtight containers
Stability Storage Shelf Life

Arbidol-d6 Application Scenarios


Clinical and Preclinical Pharmacokinetics

Arbidol-d6 is the preferred internal standard for the accurate and precise quantification of Arbidol in plasma, serum, and tissue samples from clinical and preclinical pharmacokinetic studies. Its use is mandated in validated LC-MS/MS methods, as demonstrated by the achieved linearity (r=0.9997) and precision (RSD < 15%) in human plasma [1]. This ensures that the resulting pharmacokinetic parameters (e.g., Cmax, AUC, t½) are reliable for regulatory submission and dose optimization [2].

Therapeutic Drug Monitoring and Clinical Toxicology

In therapeutic drug monitoring, where precise measurement of Arbidol concentrations is critical for patient safety and efficacy, Arbidol-d6 enables robust and interference-free quantification. The method's high recovery (>95%) and low variability ensure that clinicians receive accurate data for making dosing decisions [1]. Substituting with a non-isotopic internal standard would introduce unacceptable variability and potential bias, compromising clinical utility [3].

Bioequivalence and Drug-Drug Interaction Studies

For bioequivalence studies comparing generic Arbidol formulations or drug-drug interaction trials, the use of Arbidol-d6 as an internal standard is essential to meet stringent regulatory guidelines for bioanalytical method validation. The documented purity (>95%) and long-term stability (12 months) provide the necessary quality assurance for multi-site, long-duration clinical trials . This reduces the risk of method failure due to internal standard degradation or impurity interference.

LC-MS/MS Method Development and Validation

Analytical laboratories developing or validating methods for Arbidol quantification must employ a stable isotope-labeled internal standard like Arbidol-d6. Its availability as a fully characterized reference standard ensures traceability and compliance with pharmacopeial requirements [4]. The clear mass shift (+6 Da) and co-elution properties are fundamental to achieving the selectivity and accuracy required for method validation and subsequent routine analysis [5].

Application
Selection Property
Validation Focus
Preclinical PK Studies
SIL-IS co-elution & matrix matching
Linearity and recovery in plasma
Human Plasma Bioanalysis
High extraction recovery & precision
Precision assessment (RSD)
Formulation Comparison Research
Certified purity & lot consistency
Impurity profile review
Bioanalytical Method Validation
Co-elution & mass shift (+6 Da)
Selectivity & accuracy verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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